N-(3,4-dimethoxyphenyl)-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethoxyphenyl group, a diphenylimidazole moiety, and a sulfanylacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of benzil with ammonium acetate in the presence of acetic acid.
Introduction of the Diphenyl Groups: The diphenyl groups are introduced via a Friedel-Crafts acylation reaction using benzene and an appropriate acyl chloride.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through an electrophilic aromatic substitution reaction.
Formation of the Sulfanylacetamide Linkage: The final step involves the formation of the sulfanylacetamide linkage through a nucleophilic substitution reaction using a suitable thiol and acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide can be compared with other similar compounds, such as:
N-(3,4-dimethoxyphenyl)-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]ethanamide: Differing by the length of the acetamide chain.
N-(3,4-dimethoxyphenyl)-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]propionamide: Differing by the presence of a propionamide group instead of an acetamide group.
The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-30-20-14-13-19(15-21(20)31-2)26-22(29)16-32-25-23(17-9-5-3-6-10-17)27-24(28-25)18-11-7-4-8-12-18/h3-15H,16H2,1-2H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBNNIQCUKUBPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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